molecular formula C21H19FN6 B2768980 N-(3-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955304-37-7

N-(3-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2768980
CAS RN: 955304-37-7
M. Wt: 374.423
InChI Key: PJALNEUKNKIAMC-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound also contains a pyrazolo[3,4-d]pyrimidin-4-amine moiety .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidin-4-amine moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, closely related to the queried compound, have been identified as potent inhibitors of mycobacterial ATP synthase, offering a promising approach for treating Mycobacterium tuberculosis (M.tb) infections. Novel analogues containing a 3-(4-fluoro)phenyl group demonstrated potent in vitro M.tb growth inhibition, low hERG liability, and good liver microsomal stabilities, highlighting their potential as M.tb inhibitors (Sutherland et al., 2022).

A2A Adenosine Receptor Antagonists

Derivatives such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR), important for developing pharmacological probes for studying A2A AR. This includes potential therapeutic applications for neurological disorders (Kumar et al., 2011).

Anti-Cancer Activity

Research into the synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives has demonstrated their potential as anti-cancer agents. These compounds have exhibited potent anti-proliferative activities, CDK9 inhibitory activities, and the ability to induce cancer cell apoptosis by reducing levels of the Mcl-1 anti-apoptotic protein (Lukasik et al., 2012).

Antimicrobial and Antiproliferative Activities

Novel heterocycles synthesized from reactions involving pyrimidine derivatives have shown significant antimicrobial and in vitro anticancer activity. This highlights the versatility of pyrimidine-based compounds in developing treatments for infectious diseases and cancer (Fahim et al., 2021).

Synthesis and Characterization for Drug Development

Studies on the synthesis, characterization, and biological evaluation of pyrazole derivatives, including antitumor, antifungal, and antibacterial pharmacophore sites, underline the critical role of structural analysis in identifying effective pharmacophores for diverse therapeutic applications (Titi et al., 2020).

Future Directions

The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the physicochemical parameters and exploring different synthetic strategies .

properties

IUPAC Name

N-(3-fluorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6/c22-15-7-6-8-16(13-15)24-19-18-14-23-28(17-9-2-1-3-10-17)20(18)26-21(25-19)27-11-4-5-12-27/h1-3,6-10,13-14H,4-5,11-12H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJALNEUKNKIAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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